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molecular formula C14H8N2O6 B8725399 1-Amino-4,5-dihydroxy-8-nitroanthraquinone CAS No. 24069-55-4

1-Amino-4,5-dihydroxy-8-nitroanthraquinone

Cat. No. B8725399
M. Wt: 300.22 g/mol
InChI Key: XHTBQEDDFNUDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04048199

Procedure details

8.25 parts of 1,8-dihydroxy-4,5-dinitroanthraquinone is heated in 40 parts of phenol in the presence of 1 part of morpholine for 3 hours at 140° to 150° C. Then another 1 part of morpholine is added and the whole is heated for 1 hour at 150° C. The reaction mixture is allowed to cool to 60° C, 80 parts of methanol is added and the precipitated reaction product is suction filtered. The filter residue is washed with hot water and dried. 4.9 parts of 1-amino-8-nitro-4,5-dihydroxyanthraquinone is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([N+:18]([O-:20])=[O:19])[CH:10]=[CH:11][C:12]=3[OH:17])[C:7](=[O:21])[C:6]=2[C:5]([N+:22]([O-])=O)=[CH:4][CH:3]=1.C1(O)C=CC=CC=1.N1CCOCC1>CO>[NH2:22][C:5]1[C:6]2[C:7](=[O:21])[C:8]3[C:13](=[C:12]([OH:17])[CH:11]=[CH:10][C:9]=3[N+:18]([O-:20])=[O:19])[C:14](=[O:16])[C:15]=2[C:2]([OH:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)[N+](=O)[O-])=O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 60° C
CUSTOM
Type
CUSTOM
Details
the precipitated reaction product
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter residue is washed with hot water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)[N+](=O)[O-])O)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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